1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one
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Description
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one is a useful research compound. Its molecular formula is C16H25N3OS and its molecular weight is 307.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
One study presents the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed potent antibacterial activities against various bacterial strains including E. coli, S. aureus, and S. mutans. The compound 5e demonstrated superior antibacterial efficacy and biofilm inhibition activity, highlighting its potential as a lead compound for developing new antibacterial agents (Mekky & Sanad, 2020).
Anticancer and Antiviral Activities
Another study focused on the synthesis, crystal structure, anti-bone cancer activity, and molecular docking investigations of a heterocyclic compound containing a piperazine moiety. This research highlighted the compound's potential antiviral activity and its effectiveness against human bone cancer cell lines, indicating its promise for further development in cancer therapy (Lv et al., 2019).
Enzyme Inhibition for Antimalarial Agents
Further research into the structures of three piperazine derivatives with potential anti-malarial activity elucidates the importance of specific structural features for generating activity against malaria. This study emphasizes the role of molecular conformation and intermolecular interactions in the biological activity of these compounds, suggesting pathways for designing effective anti-malarial drugs (Cunico et al., 2009).
Properties
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-12(2)9-16(20)19-7-5-18(6-8-19)10-15-17-14(11-21-15)13-3-4-13/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRJNMHIVZXTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=NC(=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.